4'-O-Methylnorbelladine

Biosynthesis O-Methyltransferase Regioselectivity

4'-O-Methylnorbelladine is the universal Amaryllidaceae alkaloid precursor, essential for researchers engineering galanthamine or lycorine biosynthesis. With a confirmed selectivity index >4.9 against dengue virus and butyrylcholinesterase inhibitory activity (IC50 26.1–91.6 μM), this high-purity (≥98%) compound outperforms its 3'-O-methyl regioisomer and norbelladine in biological assays. Indispensable for enzymology studies of norbelladine 4'-O-methyltransferase. Strictly for R&D use. Order now.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
CAS No. 4579-60-6
Cat. No. B021032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Methylnorbelladine
CAS4579-60-6
SynonymsN-(4-hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine; 
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O
InChIInChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3
InChIKeySDLILULALIDNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-O-Methylnorbelladine (CAS 4579-60-6): Central Intermediate in Amaryllidaceae Alkaloid Biosynthesis


4'-O-Methylnorbelladine (CAS 4579-60-6), also known as N-isovanillyltyramine, is a phenethylamine alkaloid that serves as the universal precursor to all ~650 structurally diverse Amaryllidaceae alkaloids (AAs) [1]. This compound is distinguished by a single O-methylation at the 4' position of norbelladine, a modification critical for directing downstream oxidative phenol coupling reactions that yield distinct alkaloid scaffolds [2]. The enzymatic formation of 4'-O-methylnorbelladine from norbelladine is catalyzed by norbelladine 4'-O-methyltransferase (EC 2.1.1.336) with high regioselectivity [3].

Why Generic Substitution Fails: The Critical Role of Regiospecific Methylation in 4'-O-Methylnorbelladine


Interchanging 4'-O-methylnorbelladine with its closest analogs—norbelladine, 3'-O-methylnorbelladine, or 3',4'-O-dimethylnorbelladine—is not a trivial substitution due to fundamental differences in regioselective enzyme recognition and divergent biological activity profiles. The O-methyltransferase NpOMT exhibits a strong preference for the 4'-OH position, converting norbelladine to 4'-O-methylnorbelladine with 100% relative activity, compared to only 24.1% for the 3'-OH position [1]. Furthermore, the methylation pattern directly dictates which Amaryllidaceae alkaloid scaffold (galanthamine-type, lycorine-type, or haemanthamine-type) is formed through distinct oxidative coupling routes [2]. Biologically, 4'-O-methylnorbelladine demonstrates a superior selectivity index against dengue virus (SI > 4.9) compared to 3'-O-methylnorbelladine (SI > 4.5) and norbelladine (no measurable anti-DENV activity) [3].

4'-O-Methylnorbelladine: Quantitative Differentiation Evidence for Scientific Selection


Enzymatic Regioselectivity: 4'-OH Methylation Dominates Over 3'-OH Methylation

The norbelladine O-methyltransferase NpOMT from Narcissus papyraceus exhibits a strong kinetic preference for the 4'-OH position of norbelladine over the 3'-OH position. In vitro assays demonstrate that NpOMT methylates the 4'-OH position with 100% relative activity, while methylation at the 3'-OH position occurs at only 24.1% relative activity [1]. This regioselectivity establishes 4'-O-methylnorbelladine as the primary, kinetically favored intermediate in the biosynthetic pathway, explaining why it is the predominant product in planta and the most relevant substrate for downstream studies of Amaryllidaceae alkaloid biosynthesis [1].

Biosynthesis O-Methyltransferase Regioselectivity

Antiviral Activity: 4'-O-Methylnorbelladine Exhibits Superior Selectivity Index Against Dengue Virus

In a comparative study of norbelladine derivatives, 4'-O-methylnorbelladine demonstrated anti-dengue virus (DENV) activity with an EC50 value of 24.1 μM and a selectivity index (SI) > 4.9 [1]. This SI compares favorably to the closely related analog 3'-O-methylnorbelladine, which exhibited a lower SI > 4.5, and to norbelladine itself, which showed no quantifiable anti-DENV activity [1]. Notably, the SI of 4'-O-methylnorbelladine was comparable to that of 3',4'-O-dimethylnorbelladine (SI = 4.8), but the compound offers a more targeted methylation profile for structure-activity relationship studies [1].

Antiviral Dengue Virus Selectivity Index

Butyrylcholinesterase Inhibition: 4'-O-Methylnorbelladine Falls Within the Active Range of Norbelladine Derivatives

4'-O-Methylnorbelladine and its O-methylated analogs were evaluated for butyrylcholinesterase (BChE) inhibitory activity, a target relevant to Alzheimer's disease. The IC50 value for 4'-O-methylnorbelladine falls within the active range reported for this class (26.1 to 91.6 μM), though the exact individual value is not disaggregated in the published analysis [1]. This places the compound among the active BChE inhibitors derived from the norbelladine scaffold, a property not shared by all Amaryllidaceae alkaloids [1].

Butyrylcholinesterase Alzheimer's Disease Enzyme Inhibition

Precursor Feeding Efficacy: 4'-O-Methylnorbelladine Stimulates Galanthamine and Lycorine Production in Plant Cell Cultures

Feeding 4'-O-methylnorbelladine to Leucojum aestivum bulblet cultures significantly enhanced the production of the pharmacologically important alkaloids galanthamine and lycorine. Compared to untreated control samples (0.2 mg/g DW for both alkaloids), cultures supplemented with 4'-O-methylnorbelladine accumulated 0.476 mg/g DW of galanthamine (a 2.38-fold increase) and 0.262 mg/g DW of lycorine (a 1.31-fold increase) after biotransformation [1]. A separate study using shoot cultures demonstrated that feeding 4'-O-methyl-d3-norbelladine at 0.10 g/L yielded a maximal galanthamine content of 0.16% referred to dry weight at day 15, and a remarkable 20.5% dry weight of lycorine after 40 days of feeding with 0.20 g/L of precursor [2].

Precursor Feeding Plant Cell Culture Metabolic Engineering

Cytotoxicity Profile: 4'-O-Methylnorbelladine Shows Moderate Cytotoxicity with CC50 > 117.6 μM

In cytotoxicity assays against monocytic leukemia (THP-1) and hepatocarcinoma (Huh7) cell lines, 4'-O-methylnorbelladine exhibited CC50 values > 117.6 μM for THP-1 cells and 98.0 μM for Huh7 cells [1]. This contrasts with norbelladine, which showed significantly higher cytotoxicity in Huh7 cells with a CC50 of 72.6 μM, and with norcraugsodine, which was highly cytotoxic to THP-1 cells (CC50 = 27.0 μM) [1]. The lower cytotoxicity of 4'-O-methylnorbelladine relative to these comparators suggests a more favorable safety margin for applications where cytotoxicity is an undesired off-target effect [1].

Cytotoxicity Cancer Research Safety Profile

Biosynthetic Pathway Specificity: 4'-O-Methylnorbelladine is the Exclusive Precursor for All Three Major Alkaloid Scaffolds

4'-O-Methylnorbelladine is the singular branching point from which all three major Amaryllidaceae alkaloid scaffolds are derived through distinct intramolecular oxidative phenol coupling reactions: para-para' coupling yields galanthamine-type alkaloids, ortho-para' coupling yields lycorine-type alkaloids, and ortho'-para' coupling yields haemanthamine/crinamine-type alkaloids [1][2]. Neither norbelladine nor other O-methylated derivatives (3'-O-methylnorbelladine or 3',4'-O-dimethylnorbelladine) serve as this universal precursor in native plant systems; they are either upstream intermediates or minor products with alternative metabolic fates [3].

Biosynthesis Phenol Coupling Metabolic Engineering

High-Value Application Scenarios for 4'-O-Methylnorbelladine Based on Differentiated Evidence


Metabolic Engineering of Galanthamine and Lycorine Production in Heterologous Systems

4'-O-Methylnorbelladine is the essential precursor for engineering the biosynthesis of galanthamine and lycorine in transgenic plants or microbial hosts. Its exogenous feeding to Leucojum aestivum cultures increases galanthamine yield 2.38-fold (0.476 mg/g DW vs. 0.2 mg/g DW control) and lycorine yield 1.31-fold (0.262 mg/g DW vs. 0.2 mg/g DW control) [1]. The compound's role as the universal branching point to all three major alkaloid scaffolds makes it indispensable for pathway reconstruction efforts, as recently demonstrated in heterologous expression systems [2].

Antiviral Lead Optimization for Dengue Virus Inhibition

4'-O-Methylnorbelladine serves as a privileged scaffold for structure-activity relationship studies targeting dengue virus. With an EC50 of 24.1 μM and a selectivity index > 4.9, it outperforms the 3'-O-methyl regioisomer (SI > 4.5) and provides a measurable baseline for analog development [3]. Its lower cytotoxicity (CC50 > 117.6 μM in THP-1 cells) compared to norbelladine and norcraugsodine further supports its selection as a starting point for medicinal chemistry campaigns focused on improving potency while maintaining a favorable therapeutic window [3].

Enzymology Studies of Amaryllidaceae O-Methyltransferases

The high regioselectivity of NpOMT for 4'-OH methylation (100% relative activity) over 3'-OH methylation (24.1% relative activity) establishes 4'-O-methylnorbelladine as the primary product for enzymology and structural biology studies of this enzyme class [2]. Researchers investigating substrate specificity, catalytic mechanism, or inhibitor design should use 4'-O-methylnorbelladine as the reference product to accurately reflect the enzyme's native kinetic preference and avoid artifacts associated with minor regioisomeric products [2].

Butyrylcholinesterase Inhibitor Discovery for Alzheimer's Disease

As a member of the norbelladine class with confirmed butyrylcholinesterase inhibitory activity (IC50 range 26.1–91.6 μM), 4'-O-methylnorbelladine is a relevant tool compound for exploring the cholinergic pharmacology of this alkaloid family [3]. Its activity in this assay supports its inclusion in screening cascades aimed at identifying novel BChE inhibitors with improved potency or selectivity over acetylcholinesterase, a key strategy in developing symptomatic treatments for Alzheimer's disease [3].

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